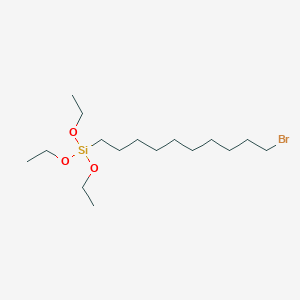
Silane, (10-bromodecyl)triethoxy-
Descripción general
Descripción
Silane, (10-bromodecyl)triethoxy-, is a chemical compound that is commonly used as a reagent in organic synthesis . It can be used in surface modification, coatings, adhesives, textiles, paper, electronic materials, and other fields . It can also be used as an intermediate of organic silicon compounds and participate in further reactions .
Synthesis Analysis
The synthesis of Silane, (10-bromodecyl)triethoxy-, involves the reaction of bromohexane with triethoxysilane in the presence of a base to obtain 10-bromohexyltriethoxysilane . This compound can then be further reacted to produce the desired product . Additionally, silane coupling agents have been used in the grafting of poly (ethylene oxide) monomethyl ether (MPEO) onto colloidal silica nanoparticles .Molecular Structure Analysis
The molecular structure of Silane, (10-bromodecyl)triethoxy-, contains a total of 55 bonds, including 20 non-H bonds and 15 rotatable bonds . It contains a total of 56 atoms, including 35 Hydrogen atoms, 16 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .Chemical Reactions Analysis
Triethoxysilane, a component of Silane, (10-bromodecyl)triethoxy-, is used in precious metal-catalysed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces . Triethoxysilane exhibits relatively low reactivity compared to most compounds with Si-H bonds . It is susceptible to hydrolysis and can be used as a reducing agent in the reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .Mecanismo De Acción
Safety and Hazards
The safety data sheet for a related compound, Triethoxy(octyl)silane, indicates that it causes skin irritation . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to make the victim drink water and consult a doctor if feeling unwell .
Direcciones Futuras
Silane, (10-bromodecyl)triethoxy-, and related compounds have potential applications in various fields. For instance, they can be used in the development of efficient and eco-friendly procedures to form highly hydrophobic surfaces on cotton fabrics using different modified silica sols . Additionally, they can be used in the synthesis of nanoparticles, ligand immobilization, dyes, adhesion strength, and organic polymers .
Propiedades
IUPAC Name |
10-bromodecyl(triethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35BrO3Si/c1-4-18-21(19-5-2,20-6-3)16-14-12-10-8-7-9-11-13-15-17/h4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKHDYBYTFNOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCBr)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35BrO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50799053 | |
| Record name | (10-Bromodecyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50799053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (10-bromodecyl)triethoxy- | |
CAS RN |
652159-43-8 | |
| Record name | (10-Bromodecyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50799053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



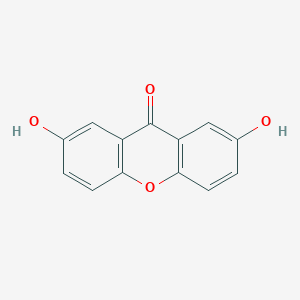

![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)

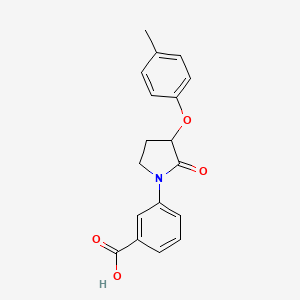
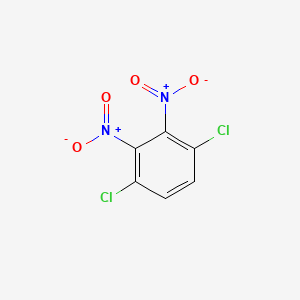
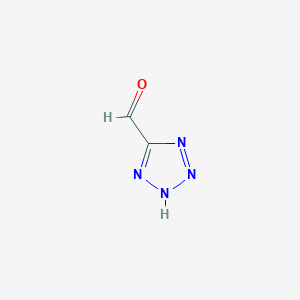
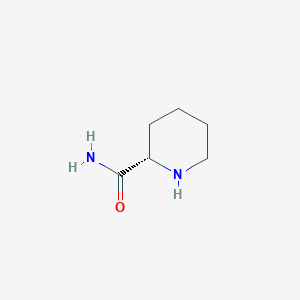
![Benzo[b]thiophen-2(3H)-one, 5-chloro-](/img/structure/B3192764.png)
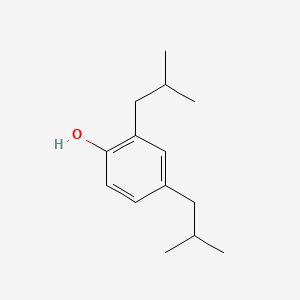

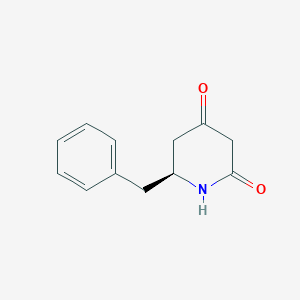
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B3192811.png)
